molecular formula C3H8ClNO B12821751 (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride CAS No. 2491695-65-7

(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride

Cat. No.: B12821751
CAS No.: 2491695-65-7
M. Wt: 109.55 g/mol
InChI Key: VTXMFGQKJXEBNY-MUWMCQJSSA-N
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Description

(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a cyclopropane ring and an amino alcohol group. These features make it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure high yields and enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often employs high-throughput screening methods for crystallization and purification . These methods are designed to optimize the production process by minimizing resource consumption and maximizing yield. Techniques such as ion exchange screening and vapor diffusion are commonly used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyclopropane ring and amino alcohol group make it reactive under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield corresponding ketones or aldehydes, while reduction can produce amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride include (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride and (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine . These compounds share structural similarities, such as the presence of a cyclopropane ring and an amino group.

Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of an amino alcohol group. This unique combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block.

Properties

CAS No.

2491695-65-7

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

(1S,2R)-2-aminocyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H/t2-,3+;/m1./s1

InChI Key

VTXMFGQKJXEBNY-MUWMCQJSSA-N

Isomeric SMILES

C1[C@H]([C@H]1O)N.Cl

Canonical SMILES

C1C(C1O)N.Cl

Origin of Product

United States

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